Temsirolimus Isomer C-d3
Description
Properties
Molecular Formula |
C₅₆H₈₄D₃NO₁₆ |
|---|---|
Molecular Weight |
1033.31 |
Origin of Product |
United States |
Characterization and Structural Elucidation Methodologies for Temsirolimus Isomer C D3
Spectroscopic Techniques for Structural Confirmation
Spectroscopy is a cornerstone in the structural analysis of complex organic molecules. For isotopically labeled compounds like Temsirolimus (B1684623) Isomer C-d3, specific spectroscopic methods are indispensable for verifying the molecular backbone and confirming the successful incorporation of deuterium (B1214612) atoms.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structures with atomic-level detail. For deuterated compounds, Deuterium (²H) NMR is a particularly valuable technique. While standard Proton (¹H) NMR is limited by the low intensity of residual proton signals in highly deuterated compounds, ²H-NMR directly observes the deuteron signal, providing a clean spectrum without interference from proton signals.
The chemical shifts in ²H-NMR are nearly identical to those in ¹H-NMR, which simplifies spectral interpretation. This allows for the precise verification of the deuterium label's position within the Temsirolimus Isomer C-d3 molecule. The presence of a strong signal in the ²H-NMR spectrum, corresponding to the deuterated methyl group, confirms successful isotopic labeling. simsonpharma.com Advanced two-dimensional NMR techniques, such as ²H-¹H isotope correlation spectroscopy (iCOSY), can further elucidate local structures and through-space interactions, providing a comprehensive structural profile of the molecule. rsc.orgchemrxiv.org
Table 1: Key NMR Spectroscopy Parameters for this compound Analysis
| Technique | Purpose | Key Information Obtained | Relevance to this compound |
|---|---|---|---|
| ²H-NMR (Deuterium NMR) | Direct detection of deuterium nuclei. | Chemical shift of deuterium, confirmation of deuteration site, and isotopic enrichment. | Confirms the presence and location of the three deuterium atoms. |
| ¹H-NMR (Proton NMR) | Analysis of proton nuclei. | Chemical shifts and coupling constants of protons, providing skeletal structure information. | Verifies the overall structure and shows diminished signal at the site of deuteration. |
| ¹³C-NMR | Analysis of carbon-13 nuclei. | Chemical shifts of all carbon atoms, confirming the carbon framework. | Provides a complete map of the carbon backbone of the isomer. |
| 2D-COSY (Correlation Spectroscopy) | Shows correlations between coupled protons. | Identifies neighboring protons in the molecular structure. | Helps in assigning proton signals and confirming connectivity. |
| ²H-¹H iCOSY | Correlates deuterium and proton nuclei. | Provides detailed information on the local environment of the deuterated site. | Confirms the precise location of the d3-label relative to the rest of the molecule. |
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and reliable analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. rjpn.orgmt.com For this compound, the FT-IR spectrum serves two primary purposes: confirming the presence of key functional groups and differentiating it from other regioisomers.
More importantly, FT-IR is highly effective in distinguishing between regioisomers like Temsirolimus and Temsirolimus Isomer C. maps.orgnih.gov Although they have the same functional groups, their different spatial arrangements result in a unique pattern of vibrational modes, particularly in the "fingerprint region" (below 1500 cm⁻¹) of the spectrum. By comparing the FT-IR spectrum of the analyte to that of a reference standard, its specific isomeric identity can be confirmed.
Table 2: Characteristic FT-IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| ~3450 | O-H Stretch | Hydroxyl |
| ~2930 | C-H Stretch | Alkyl |
| ~2200 | C-D Stretch | Deuterated Alkyl |
| ~1740 | C=O Stretch | Ester |
| ~1715 | C=O Stretch | Ketone |
| ~1645 | C=O Stretch | Amide |
| ~1100 | C-O Stretch | Ether, Ester |
Advanced Mass Spectrometry for Molecular Characterization
Mass spectrometry (MS) is a fundamental technique in chemical analysis that measures the mass-to-charge ratio (m/z) of ions. pharmaffiliates.com For isotopically labeled compounds, it provides unequivocal data on molecular weight and elemental composition, and through fragmentation analysis, it can pinpoint the location of the isotopic label. musechem.com
Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. The LC stage separates this compound from potential impurities, the parent drug, and other isomers. Subsequently, the MS detector measures the molecular weight of the eluted compound.
For this compound, the expected molecular weight is approximately 1033.31 g/mol . This is precisely three mass units higher than its non-deuterated counterpart, Temsirolimus Isomer C (1030.29 g/mol ), confirming the incorporation of three deuterium atoms. The use of a deuterated compound as an internal standard is a common practice in quantitative LC-MS analysis, as its chemical and chromatographic properties are nearly identical to the analyte, ensuring high accuracy and precision. texilajournal.comnih.govscispace.comclearsynth.com
Table 3: Typical LC-MS Parameters for Analysis
| Parameter | Typical Value/Condition |
|---|---|
| LC Column | Reversed-Phase C18 |
| Mobile Phase | Gradient of Acetonitrile/Methanol and Water with Formic Acid or Ammonium Acetate |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Detector | Quadrupole, Time-of-Flight (TOF), or Orbitrap |
| Expected [M+Na]⁺ Ion | ~m/z 1056.6 |
Tandem mass spectrometry (MS/MS or MSⁿ) is a crucial technique for structural elucidation. wikipedia.org In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of this compound) is selected, fragmented, and the resulting product ions are analyzed. encyclopedia.pub This process generates a fragmentation pattern that serves as a structural fingerprint of the molecule.
By comparing the fragmentation pattern of this compound with that of the non-deuterated Temsirolimus Isomer C, the location of the deuterium label can be definitively assigned. researchgate.netnih.gov Fragments that retain the d3-label will exhibit a mass shift of +3 Da compared to the corresponding fragments from the unlabeled compound. It is important to perform this analysis under conditions that minimize gas-phase hydrogen/deuterium scrambling, where isotopes can migrate within the ion, to ensure the fragmentation data accurately reflects the original structure. nih.govacs.orgnih.gov This detailed fragmentation analysis is critical for confirming the identity and structure of metabolites and isotopically labeled standards. researchgate.netnih.gov
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). This level of precision allows for the determination of a molecule's elemental formula from its measured mass. nih.govnih.gov
For this compound, HRMS can confirm the molecular formula C₅₆H₈₄D₃NO₁₆ by matching the experimentally measured accurate mass to the theoretically calculated mass (1032.62 Da). This capability allows HRMS to unambiguously differentiate this compound from other potential compounds that might have the same nominal mass but a different elemental composition. The combination of chromatographic separation, accurate mass measurement, and detailed fragmentation analysis provides the highest level of confidence in the structural assignment of this compound.
Table of Compounds
Electrospray Ionization (ESI) and Collision-Induced Dissociation (CID) Methodologies
Electrospray Ionization (ESI) coupled with Tandem Mass Spectrometry (MS/MS) is a cornerstone technique for the structural analysis of complex molecules like Temsirolimus and its isomers. irb.hrnih.gov ESI is a soft ionization method that allows for the transfer of large, thermally fragile molecules from solution into the gas phase as intact ions, typically as protonated molecules [M+H]⁺ or adducts with cations like sodium [M+Na]⁺. acs.orgnih.gov This process is crucial for preventing the degradation of the parent molecule before mass analysis. researchgate.net
Once the ions are generated, Collision-Induced Dissociation (CID) is employed to induce fragmentation. biomedres.us In this process, selected precursor ions are isolated and subjected to collisions with an inert gas. These collisions increase the internal energy of the ions, leading to fragmentation at the most energetically favorable points. acs.org The resulting product ions are then analyzed to generate a fragmentation spectrum. acs.org
Deuterium Exchange Mass Spectrometry in Elucidating Fragmentation Patterns
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful method for studying molecular structure and dynamics. semanticscholar.org While often used to probe protein conformation, the underlying principles can be applied to small molecules to aid in the structural validation of fragments. nih.govnih.gov In this context, the molecule is incubated in a deuterated solvent, causing labile protons (typically those attached to heteroatoms like oxygen or nitrogen) to exchange with deuterium atoms from the solvent. nih.gov
By analyzing the mass shifts in the precursor and fragment ions after exchange, it is possible to determine the number of exchangeable protons within a specific fragment. This information is invaluable for validating proposed fragment structures generated during CID analysis. nih.gov For this compound, this technique would be used in conjunction with high-resolution mass spectrometry to differentiate the intentionally incorporated stable deuterium labels (d3) from the protons that are exchangeable under HDX conditions. This dual-deuterium approach provides a high degree of confidence in fragment structure assignment, further solidifying the structural elucidation of the isomer. nih.gov Optimizing the collision energy during fragmentation is a key parameter for maximizing the number of detectable product ions and increasing data confidence. nih.govresearchgate.net
Chromatographic Separation Techniques
Chromatography is indispensable for the analysis and purification of Temsirolimus and its isomers, ensuring that the final product is free from impurities and other related substances.
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of Temsirolimus and separating it from process-related impurities, including its isomers. saudijournals.com The method's high resolution allows for the effective separation of compounds with very similar chemical structures. saudijournals.com HPLC methods have been developed to achieve high purity levels, with some processes capable of producing Temsirolimus with a purity greater than 99.5%. google.com The technique is used to detect and quantify any residual starting materials, by-products, or degradation products, ensuring the quality of the compound. google.comresearchgate.net
Reverse-Phase HPLC (RP-HPLC) is the most common mode of HPLC used for the analysis of Temsirolimus. Specifically, columns packed with a C18 (octadecylsilyl) stationary phase are widely employed for this purpose. google.comresearchgate.net The separation on a C18 column is based on the hydrophobic interactions between the analytes and the stationary phase. A polar mobile phase, typically a mixture of acetonitrile and/or methanol with water or an aqueous buffer, is used to elute the compounds. google.comresearchgate.net
By carefully optimizing the mobile phase composition, gradient elution, column temperature, and flow rate, it is possible to achieve excellent separation between Temsirolimus and its various isomers. google.comresearchgate.net Gradient elution, where the mobile phase composition is changed over time, is often necessary to resolve complex mixtures of related substances. google.com
Below is a table summarizing typical RP-HPLC conditions used for the analysis of Temsirolimus and its related substances.
| Parameter | Condition 1 | Condition 2 |
| Stationary Phase | Hypersil ODS C18 (250mm x 4.6mm, 5µm) | C18 Filled Column (20-45 µm) |
| Mobile Phase | Acetonitrile-Water (Gradient) | Methanol: 1 µmol/L Aqueous Sulfuric Acid (pH 5) (Gradient) |
| Flow Rate | 0.6 mL/min | Not Specified |
| Column Temperature | 60°C | 20°C |
| Detection | UV at 277 nm | Not Specified |
| Reference | researchgate.net | google.com |
For the isolation of larger quantities of specific isomers or impurities for subsequent structural characterization, Medium-Pressure Liquid Chromatography (MPLC) is a valuable technique. researchgate.net MPLC operates on the same principles as HPLC but uses larger column dimensions and particle sizes, allowing for a higher sample loading capacity. While its resolution is lower than that of HPLC, it is an effective tool for the preparative-scale purification of compounds from complex mixtures. researchgate.net In the context of Temsirolimus development, MPLC has been successfully used to isolate process-related impurities, including regioisomers, which were then fully characterized using spectroscopic methods like ESI-MS/MS and NMR. researchgate.net
Application of Temsirolimus Isomer C D3 in Metabolic Fate Studies of Temsirolimus
Isotopic Labeling Strategies in Metabolite Identification
Isotopic labeling is a powerful technique used to track the passage of a compound through a metabolic pathway. wikipedia.org In drug discovery, stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) are incorporated into a drug molecule. nih.govresearchgate.net Temsirolimus (B1684623) Isomer C-d3 is an example of such a labeled compound, containing three deuterium atoms. cymitquimica.compharmaffiliates.com
When a mixture of a non-labeled drug and its isotopically labeled counterpart (e.g., Temsirolimus and Temsirolimus Isomer C-d3) is analyzed, mass spectrometry (MS) detects them as a pair of ions with a specific mass difference. researchgate.net This "doublet" signature makes it easier to distinguish potential metabolites from endogenous molecules in a complex biological sample. nih.govresearchgate.net As the parent drug is metabolized, the isotopic label is carried over to its metabolites, which will also appear as mass spectral doublets. This strategy aids in the elucidation of metabolic pathways and the structural characterization of novel metabolites. nih.gov The use of stable isotope-labeled compounds as internal standards also improves the accuracy and reproducibility of quantifying metabolite levels in biological fluids. nih.gov
In Vitro Metabolic Investigation Methodologies
In vitro models are essential for studying drug metabolism as they provide a controlled environment that mimics physiological conditions. mdpi.com These systems are fundamental in identifying the enzymes responsible for drug biotransformation and characterizing the resulting metabolites.
Human liver microsomes (HLMs) are subcellular fractions of liver cells that contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. mdpi.comresearchgate.net HLMs are a standard and widely used in vitro tool in drug discovery to study the metabolic stability of a compound and identify its metabolites. researchgate.net Research on temsirolimus has utilized HLMs to investigate its biotransformation, revealing that the drug is extensively metabolized through hydroxylation and demethylation. nih.govtandfonline.com Incubation of temsirolimus with HLMs leads to the formation of numerous metabolites, providing a comprehensive profile of its metabolic pathways. tandfonline.comresearchgate.net
Studies on temsirolimus have confirmed that CYP3A4 is the primary enzyme responsible for its metabolism. nih.govtandfonline.comresearchgate.net Incubation of temsirolimus with recombinant CYP3A4 produced most of the metabolites that were also detected in HLM incubations. nih.govresearchgate.net Further investigations have shown that CYP3A5 and CYP2C8 also play a significant role in temsirolimus metabolism, contributing to the formation of specific metabolites like 27-O-desmethyl and hydroxy-piperidine temsirolimus. tandfonline.com The CYP3A subfamily, which includes CYP3A4 and CYP3A5, is responsible for metabolizing over 30% of clinically used drugs. mdpi.com
Identification and Structural Characterization of Temsirolimus Metabolites
Through the combination of isotopic labeling and advanced analytical techniques like high-resolution mass spectrometry, numerous metabolites of temsirolimus have been identified. tandfonline.com The primary metabolic pathways involve the addition of hydroxyl groups (hydroxylation) and the removal of methyl groups (demethylation). nih.govtandfonline.com
Hydroxylation is a common phase I metabolic reaction catalyzed by CYP enzymes, which introduces a hydroxyl (-OH) group into a drug's structure, typically making it more water-soluble for easier excretion. wikipedia.org Multiple hydroxylated metabolites of temsirolimus have been characterized in in vitro studies. nih.govtandfonline.com
Table 1: Identified Hydroxylation Metabolites of Temsirolimus
| Metabolite Name | Site of Hydroxylation | Reference |
|---|---|---|
| 11-hydroxyl temsirolimus | C11 | nih.gov |
| 12-hydroxy temsirolimus | C12 | tandfonline.com |
| 14-hydroxy temsirolimus | C14 | tandfonline.com |
| 23-hydroxy temsirolimus | C23 | tandfonline.com |
| 24-hydroxy temsirolimus | C24 | tandfonline.com |
| 25-hydroxy temsirolimus | C25 | tandfonline.com |
| 35-hydroxyl temsirolimus | C35 | nih.gov |
| 36-hydroxyl temsirolimus | C36 | nih.gov |
| 45/46-hydroxy temsirolimus | C45 or C46 | tandfonline.com |
| 49-hydroxy temsirolimus | C49 | tandfonline.com |
| hydroxy piperidine (B6355638) temsirolimus | Piperidine Ring | tandfonline.com |
This table is generated based on data from cited research articles. nih.govtandfonline.com
Demethylation, another key metabolic pathway for temsirolimus, involves the removal of a methyl (–CH₃) group, a reaction also primarily catalyzed by CYP3A4. tandfonline.comwikipedia.org This process can occur at several positions on the temsirolimus molecule, leading to various demethylated metabolites. tandfonline.com Some metabolites undergo both demethylation and hydroxylation. tandfonline.com
Table 2: Identified Demethylation Metabolites of Temsirolimus
| Metabolite Name | Site of Demethylation/Modification | Reference |
|---|---|---|
| 16-O-desmethyl temsirolimus | C16 | tandfonline.com |
| 27-O-desmethyl temsirolimus | C27 | tandfonline.com |
| 32-O-desmethyl temsirolimus | C32 | nih.gov |
| 39-O-desmethyl temsirolimus | C39 | tandfonline.com |
| 27,39-O-didesmethyl temsirolimus | C27 and C39 | tandfonline.com |
| 16-O-desmethyl, 23-hydroxy temsirolimus | C16 (demethylation), C23 (hydroxylation) | tandfonline.com |
| 16-O-desmethyl, 24-hydroxy temsirolimus | C16 (demethylation), C24 (hydroxylation) | tandfonline.com |
This table is generated based on data from cited research articles. nih.govtandfonline.com
Reduction Products
The metabolic conversion of temsirolimus in the human body is primarily oxidative, driven largely by cytochrome P450 enzymes. nih.govtandfonline.com The structure of temsirolimus, a macrolide, contains several ketone (carbonyl) functional groups. In theory, these sites could undergo bioreduction reactions, catalyzed by enzymes such as carbonyl reductases, to form corresponding alcohol metabolites. nih.gov
However, extensive in vitro studies of temsirolimus metabolism using human liver microsomes and recombinant CYP enzymes have predominantly identified products of hydroxylation and demethylation. nih.govresearchgate.net The existing body of scientific literature focuses on these oxidative pathways and the subsequent formation of the active metabolite sirolimus. fda.govpfizermedical.com To date, the formation of reduction products has not been reported as a significant pathway in the metabolic fate of temsirolimus. The application of this compound in metabolic screening would be crucial for definitively identifying any such minor metabolites, as its distinct mass signature would allow for confident differentiation of drug-related material from endogenous background components in mass spectrometry analysis. ijpras.com
Identification of Ring-Opened Derivatives
During the in vitro metabolism of temsirolimus, several minor metabolites have been identified as ring-opened derivatives. nih.govresearchgate.net These metabolites are formed through the hydrolysis of the macrolide ester bond, resulting in a seco-temsirolimus structure. This process is analogous to the degradation observed in its parent compound, sirolimus, which also forms a ring-opened derivative known as seco-rapamycin. researchgate.netresearchgate.net
In studies utilizing human liver microsomes, these ring-opened products were detected using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov They were characterized as hydroxylated or desmethylated derivatives of the opened macrolide ring. nih.govresearchgate.net These compounds were found to be unstable and present only in trace amounts, which limited further investigation. nih.govresearchgate.net
The use of this compound is invaluable for the confident identification of these transient and low-abundance species. In an LC-MS analysis, the deuterated standard and its corresponding ring-opened metabolites would exhibit a predictable mass shift compared to their unlabeled counterparts. This co-eluting, mass-shifted pair provides unambiguous confirmation that the detected signal originates from the drug and is not an artifact or unrelated endogenous compound.
| Metabolite Class | Method of Detection | Key Characteristics |
|---|---|---|
| Hydroxylated macrolide ring-opened derivatives | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Minor metabolites; Unstable; Present in trace amounts. nih.govresearchgate.net |
| Desmethylated macrolide ring-opened derivatives | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Minor metabolites; Unstable; Present in trace amounts. nih.govresearchgate.net |
Enzyme Kinetics and Metabolic Stability Assessments
This compound plays a critical role in studies designed to evaluate the enzyme kinetics and metabolic stability of temsirolimus. These assessments are essential for predicting a drug's in vivo clearance and its potential for drug-drug interactions.
Metabolic stability is typically determined by incubating the drug with a relevant biological system, such as human liver microsomes, and monitoring its disappearance over time. This compound is added as an internal standard to enable precise quantification of the remaining parent drug at each time point by LC-MS. From this data, key parameters like the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.
Enzyme kinetic studies further characterize the interactions between temsirolimus and the enzymes responsible for its metabolism. Research has confirmed that cytochrome P450 3A4 (CYP3A4) is the primary enzyme involved in temsirolimus metabolism. nih.govnih.gov Additionally, CYP3A5 and CYP2C8 have been shown to contribute to the formation of specific metabolites. tandfonline.comfigshare.com To determine kinetic parameters such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax), experiments are conducted across a range of substrate concentrations. The accurate quantification afforded by this compound is paramount for constructing reliable kinetic profiles. This information helps to understand how efficiently the enzymes metabolize the drug and can provide insights into saturation effects at higher concentrations.
| Enzyme | Role in Metabolism |
|---|---|
| CYP3A4 | Identified as the main enzyme responsible for the metabolism of temsirolimus. nih.govtandfonline.comfigshare.com |
| CYP3A5 | Contributes significantly to the formation of metabolites like 27-O-desmethyl and 25-hydroxy temsirolimus. tandfonline.comfigshare.com |
| CYP2C8 | Shows significant activity in forming metabolites, including hydroxy-piperidine temsirolimus. tandfonline.comfigshare.com |
Role of Temsirolimus Isomer C D3 in Synthesis Research and Impurity Profiling of Temsirolimus
Elucidation of Synthetic Pathways for Temsirolimus (B1684623) and its Isomers
The synthesis of Temsirolimus from Sirolimus involves the selective esterification of the C42 hydroxyl group of the Sirolimus macrocycle. However, the presence of a structurally similar secondary hydroxyl group at the C31 position can lead to the formation of the undesired Temsirolimus Isomer C. Isotopic labeling, a powerful technique for mechanistic studies, can be employed to gain a deeper understanding of this reaction.
By strategically incorporating deuterium (B1214612) atoms, as in Temsirolimus Isomer C-d3, researchers can trace the fate of molecules throughout the synthetic process. For instance, competitive reactions using both labeled and unlabeled starting materials can provide insights into the kinetic and thermodynamic factors that favor the formation of the desired product over its isomers. This knowledge is instrumental in optimizing reaction conditions to maximize the yield of Temsirolimus while minimizing the generation of impurities. nih.govbiorxiv.orgmdpi.com
Identification and Characterization of Process-Related Impurities
A thorough impurity profile is a critical component of any drug substance characterization. The synthesis of Temsirolimus can give rise to several types of impurities, each of which must be identified, quantified, and controlled.
Temsirolimus Isomer C is a prime example of a regioisomeric impurity, where the ester side chain is attached to the C31 hydroxyl group instead of the C42 position. pharmaffiliates.com Due to their identical mass and similar physicochemical properties, the separation and distinct identification of Temsirolimus and Temsirolimus Isomer C can be challenging. Advanced analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are essential for their resolution and characterization. longdom.orgresearchgate.net The availability of a well-characterized standard of Temsirolimus Isomer C is crucial for confirming the identity of this impurity in Temsirolimus batches.
Beyond the formation of the primary regioisomer, the esterification reaction can also lead to other by-products. Incomplete reaction can result in the presence of unreacted starting material, while over-reaction can produce diesters, where both the C31 and C42 hydroxyl groups are esterified. These by-products must be carefully monitored and controlled to ensure the purity of the final Temsirolimus product.
The primary starting material for the synthesis of Temsirolimus is Sirolimus. Therefore, unreacted Sirolimus is a potential process-related impurity. Its presence in the final product must be strictly limited, necessitating sensitive analytical methods for its detection and quantification.
Development and Validation of Analytical Methods for Impurity Quantification
Accurate and precise quantification of impurities is a cornerstone of pharmaceutical quality control. The development and validation of robust analytical methods are therefore of paramount importance.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of trace-level impurities in pharmaceutical products due to its high sensitivity and selectivity. researchgate.netnih.govsemanticscholar.org The use of stable isotope-labeled internal standards, such as this compound, is a widely accepted practice to enhance the accuracy and precision of these methods.
An internal standard is a compound of known concentration that is added to a sample to correct for variations that can occur during sample preparation and analysis. A deuterated internal standard is considered the ideal choice because it has nearly identical chemical and physical properties to the analyte of interest. researchgate.net This means it will behave similarly during extraction, chromatography, and ionization in the mass spectrometer.
In the context of quantifying Temsirolimus Isomer C, the addition of a known amount of this compound to the sample allows for the accurate determination of the non-deuterated impurity's concentration. The mass spectrometer can differentiate between the analyte and the deuterated internal standard based on their slight mass difference. By comparing the signal intensity of Temsirolimus Isomer C to that of this compound, any signal suppression or enhancement caused by the sample matrix can be compensated for, leading to more reliable and accurate results. researchgate.net This approach is critical for ensuring that the levels of Temsirolimus Isomer C in the final drug substance are below the stringent limits set by regulatory authorities.
Data Tables
Table 1: Physicochemical Properties of Temsirolimus and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| Temsirolimus | C₅₆H₈₇NO₁₆ | 1030.29 |
| Temsirolimus Isomer C | C₅₆H₈₇NO₁₆ | 1030.29 |
| This compound | C₅₆H₈₄D₃NO₁₆ | 1033.31 |
| Sirolimus (Rapamycin) | C₅₁H₇₉NO₁₃ | 914.17 |
Data sourced from multiple chemical suppliers.
Table 2: Key Impurities in Temsirolimus Synthesis
| Impurity Type | Example | Point of Origin | Analytical Challenge |
| Regioisomeric Impurity | Temsirolimus Isomer C | Esterification of Sirolimus | Similar polarity and mass to Temsirolimus |
| Esterification By-product | Diester of Sirolimus | Esterification of Sirolimus | Higher molecular weight, may co-elute |
| Related Compound | Sirolimus (Rapamycin) | Unreacted Starting Material | Requires sensitive detection methods |
Reference Standard Development for Impurity Control
A reference standard is a highly purified compound used as a measurement base for qualitative and quantitative analysis. In the context of pharmaceutical manufacturing, impurity reference standards are crucial for the validation of analytical methods and the routine monitoring of impurity levels in drug substances and products.
The development of a reference standard for an impurity like Temsirolimus Isomer C involves its isolation, synthesis, and extensive characterization to confirm its identity and purity. For quantitative purposes, especially in highly sensitive and specific analytical techniques like mass spectrometry, an ideal internal standard is a stable isotope-labeled version of the analyte. This compound, where three hydrogen atoms are replaced by deuterium, serves this purpose excellently.
Key characteristics of this compound as a reference standard:
Chemical Equivalence: this compound is chemically identical to Temsirolimus Isomer C, ensuring that it behaves similarly during sample preparation, chromatographic separation, and ionization in the mass spectrometer.
Mass Differentiation: The mass difference of 3 Daltons allows the mass spectrometer to distinguish between the analyte (Temsirolimus Isomer C) and the internal standard (this compound).
Co-elution: In chromatographic methods like High-Performance Liquid Chromatography (HPLC), this compound co-elutes with Temsirolimus Isomer C, meaning they exit the chromatography column at the same time. This is a critical feature for an internal standard as it ensures that any variations in the analytical process affect both the analyte and the standard equally.
The use of a stable isotope-labeled internal standard like this compound is particularly advantageous in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. It effectively compensates for variations in sample injection volume, instrument response, and, most importantly, matrix effects, where other components in the sample can suppress or enhance the ionization of the analyte, leading to inaccurate quantification.
Table 1: Comparison of Internal Standard Types for Temsirolimus Isomer C Quantification
| Feature | Structural Analog Internal Standard | Stable Isotope-Labeled Internal Standard (this compound) |
| Chemical Structure | Similar but not identical to the analyte | Identical to the analyte, with isotopic substitution |
| Chromatographic Behavior | Similar retention time, but may not co-elute | Co-elutes with the analyte |
| Ionization Efficiency | May differ from the analyte | Nearly identical to the analyte |
| Matrix Effect Compensation | Partial and often inadequate | Highly effective |
| Accuracy and Precision | Can be compromised by differential matrix effects | High accuracy and precision |
Quality Control and Assurance in Temsirolimus Synthesis
Quality control (QC) and quality assurance (QA) are integral components of pharmaceutical manufacturing, ensuring that the final product consistently meets its predetermined specifications and quality attributes. In the synthesis of Temsirolimus, controlling the levels of impurities, including Temsirolimus Isomer C, is a critical aspect of QC.
The implementation of robust analytical methods is fundamental to an effective QC strategy. The development and validation of an analytical method for impurity profiling of Temsirolimus would typically involve the use of reference standards for both the API and its known impurities. This compound plays a vital role in the precise and accurate quantification of the Temsirolimus Isomer C impurity.
A typical quality control workflow for monitoring Temsirolimus Isomer C would involve:
Sample Preparation: A known amount of the Temsirolimus sample is taken and spiked with a precise amount of this compound as an internal standard.
Chromatographic Separation: The sample is injected into an HPLC system, which separates the different components, including Temsirolimus, Temsirolimus Isomer C, and other impurities.
Mass Spectrometric Detection: The eluent from the HPLC is directed to a mass spectrometer, which detects and measures the amounts of Temsirolimus Isomer C and this compound.
Quantification: The concentration of Temsirolimus Isomer C in the sample is calculated by comparing its peak area to the peak area of the known concentration of this compound.
This approach ensures that the reported level of Temsirolimus Isomer C is accurate and reliable, allowing for strict control over the manufacturing process. If the level of this impurity exceeds the predefined acceptance criteria, an investigation is triggered to identify and rectify the root cause in the synthesis process.
Table 2: Illustrative Research Findings on Method Validation for Temsirolimus Isomer C Quantification using this compound
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (r²) | >0.999 | ≥0.995 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 80% - 120% |
| Precision (% RSD) | < 5% | ≤15% |
| Limit of Quantification (LOQ) | 0.01 µg/mL | Sufficiently low to detect impurities at specified limits |
| Specificity | No interference from other impurities or the API | Method is selective for the analyte |
The data presented in Table 2 is illustrative of the expected performance of a validated analytical method utilizing this compound. The high linearity, accuracy, and precision demonstrate the robustness and reliability of the method for its intended purpose in a quality control environment. By employing such rigorous analytical strategies, pharmaceutical manufacturers can ensure the consistent quality and safety of Temsirolimus.
Mechanistic Research Applications of Temsirolimus Isomer C D3
Use as a Research Tool in mTOR Pathway Investigations (General Principles)
The mTOR signaling pathway is a central regulator of cellular processes such as growth, proliferation, and metabolism. nih.govmdpi.com Temsirolimus (B1684623) exerts its therapeutic effects by inhibiting this pathway. nih.govnih.gov In research aimed at understanding the intricate details of mTOR inhibition, Temsirolimus Isomer C-d3 serves as an essential internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. lcms.cz This allows for the precise quantification of Temsirolimus concentrations in various experimental systems, from cell cultures to tissue homogenates. Accurate concentration data is fundamental for establishing reliable dose-response relationships and for understanding the pharmacokinetics and pharmacodynamics of the parent compound. nih.gov
The immunosuppressive and anti-proliferative effects of Temsirolimus, like its parent compound sirolimus (rapamycin), are initiated by its binding to the intracellular protein FKBP-12 (FK506-binding protein 12). nih.gov This drug-protein complex then binds to and inhibits mTOR. nih.govnih.gov
Conceptually, this compound is crucial for studying these binding dynamics with high precision. In competitive binding assays analyzed by mass spectrometry, the deuterated standard allows researchers to accurately quantify the amount of unlabeled Temsirolimus that is bound to FKBP-12 versus the amount that remains free in solution. By adding a known quantity of this compound to the experimental sample, any loss of analyte during sample extraction or variability in instrument detection can be normalized. This enables the precise determination of key binding parameters, such as the dissociation constant (Kd), and provides a clearer understanding of the affinity and kinetics of the Temsirolimus-FKBP-12 interaction.
Inhibition of mTOR by the Temsirolimus-FKBP-12 complex disrupts the phosphorylation and activation of numerous downstream effector proteins that regulate protein synthesis and cell growth. mdpi.com Key components of this cascade include the ribosomal protein S6 kinase (p70S6K) and its substrate, the S6 ribosomal protein. nih.gov Furthermore, mTOR inhibition can reduce the levels of hypoxia-inducible factors (HIF-1α and HIF-2α) and, consequently, decrease the expression of vascular endothelial growth factor (VEGF), a critical protein for angiogenesis. nih.govpfizer.comnih.gov
In studies designed to probe these effects, this compound plays a vital analytical role. As researchers treat cells or tissues with Temsirolimus to measure changes in the phosphorylation status of p70S6K or the expression levels of HIF-1α and VEGF, this compound is used to accurately determine the drug concentration that elicits these downstream effects. nih.govnih.gov This ensures that the observed biological changes are correctly correlated with a precise level of drug exposure, allowing for robust comparisons across different experiments and model systems.
| Protein | Function in mTOR Pathway | Effect of Temsirolimus Inhibition |
| p70S6 Kinase (p70S6K) | A kinase that, when activated by mTOR, phosphorylates the S6 ribosomal protein, promoting protein synthesis and cell growth. | Phosphorylation is inhibited, leading to decreased protein synthesis. |
| S6 Ribosomal Protein | A component of the 40S ribosomal subunit; its phosphorylation is a key step in the translation of specific mRNAs. | Phosphorylation is decreased, contributing to the arrest of cell cycle progression. |
| HIF-1α / HIF-2α | Transcription factors that are stabilized under hypoxic conditions and promote the expression of genes involved in angiogenesis and cell survival. | Expression and stability are reduced, leading to anti-angiogenic effects. nih.govresearchgate.net |
| VEGF | A signaling protein that stimulates the formation of new blood vessels (angiogenesis), often driven by HIF-1α. | Production is suppressed, inhibiting tumor angiogenesis. pfizer.comnih.gov |
Investigating Cellular Processes Affected by mTOR Inhibition
The functional consequences of mTOR inhibition by Temsirolimus include significant impacts on fundamental cellular processes. The use of this compound allows for precise correlation between drug concentration and the magnitude of these cellular effects.
Temsirolimus is known to inhibit the growth and proliferation of various cancer cell lines in a dose-dependent manner. researchgate.netselleckchem.com Standard methods for assessing this include assays like the MTT assay, which measures cell viability. researchgate.net In these experiments, the accuracy of the administered Temsirolimus concentration is paramount. This compound can be used as an internal standard in LC-MS/MS analyses to verify the actual concentration of Temsirolimus in the cell culture media or within cell lysates over the course of the experiment. This practice accounts for potential drug degradation or adsorption, ensuring that the observed anti-proliferative effects are attributed to a precisely known drug exposure level.
| Research Area | Assay/Method | Role of this compound |
| FKBP-12 Binding | Competitive Binding Assays with LC-MS/MS | Precise quantification of bound vs. free unlabeled Temsirolimus to determine binding affinity and kinetics. |
| Downstream Signaling | Western Blotting, ELISA | Accurate measurement of Temsirolimus concentration in samples to establish dose-response curves for downstream protein modulation. |
| Cell Proliferation | MTT Assay, Cell Counting | Verification of actual drug concentration in experimental media or lysates to correlate with observed anti-proliferative effects. |
| Autophagy Research | Western Blotting (for LC3-II, p62), Fluorescence Microscopy | Accurate quantification of Temsirolimus levels that induce specific autophagy markers, enabling potency comparisons. |
Autophagy is a cellular degradation process where damaged organelles and proteins are recycled. imrpress.com The mTOR pathway is a key negative regulator of this process; therefore, inhibition of mTOR by Temsirolimus is a potent inducer of autophagy. nih.govnih.govmdpi.com This has been observed in various cell types, where treatment with Temsirolimus leads to the formation of autophagosomes and increased levels of autophagy markers like LC3-II. nih.govnih.gov
In research focused on quantifying the induction of autophagy, this compound serves to standardize the measurement of the causative agent. When researchers measure the upregulation of Beclin1 or the conversion of LC3-I to LC3-II in response to Temsirolimus, the deuterated isomer allows them to confirm the exact drug concentration responsible for these changes. nih.gov This is crucial for determining the potency of Temsirolimus as an autophagy inducer and for comparing its efficacy with other compounds under investigation. researchgate.net
Computational and in Silico Approaches in the Study of Temsirolimus Isomer C D3
Molecular Docking Simulations for Interaction Analysis
Molecular docking is a powerful computational tool used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Temsirolimus (B1684623) Isomer C-d3, docking simulations are crucial for understanding its interaction with its biological target, the FKBP12-mTOR (mammalian target of rapamycin) complex.
Temsirolimus, and by extension its isomers, functions by first binding to the intracellular protein FKBP12. This resulting complex then binds to the FRB (FKBP-rapamycin binding) domain of mTOR, inhibiting its kinase activity and downstream signaling pathways that are crucial for cell growth and proliferation. nih.govnih.gov
Docking studies performed on Temsirolimus and its parent compound, Sirolimus (Rapamycin), have elucidated the key interactions within the binding pocket of FKBP12 and at the interface with the FRB domain of mTOR. nih.govresearchgate.net These simulations reveal a network of hydrogen bonds, van der Waals forces, and hydrophobic interactions that stabilize the ternary complex.
Table 1: Key Interacting Residues in the FKBP12-Temsirolimus/Sirolimus Binding Pocket (Hypothetical for Isomer C-d3)
| Interacting Residue (FKBP12) | Type of Interaction |
|---|---|
| Asp37 | Hydrogen Bond |
| Arg42 | Hydrogen Bond |
| Phe46 | Hydrophobic |
| Val55 | van der Waals |
| Trp59 | Hydrophobic |
| Tyr82 | Hydrogen Bond |
| Ile91 | Hydrophobic |
This table is a representation of key interactions identified in studies of the parent compounds and is expected to be highly relevant for Temsirolimus Isomer C-d3.
Prediction of Metabolic Pathways and Metabolite Structures
The metabolic fate of a drug is a critical determinant of its efficacy and safety. In silico tools for metabolism prediction have become increasingly sophisticated, offering valuable insights into potential metabolic pathways and the structures of resulting metabolites. For this compound, these tools can predict how the deuteration might influence its metabolic profile compared to the non-deuterated Temsirolimus.
Experimental studies have shown that Temsirolimus is extensively metabolized, primarily by the cytochrome P450 isozyme CYP3A4. nih.gov The major metabolic pathways include hydroxylation and demethylation. nih.gov
Several software tools are available to predict the metabolism of xenobiotics. These programs utilize different methodologies, including rule-based systems derived from known metabolic transformations and machine learning models trained on large datasets of experimental metabolic data.
BioTransformer: This tool can predict the metabolism of small molecules by various enzymatic systems, including CYPs, and can also account for gut microbial metabolism. nih.gov For this compound, BioTransformer could generate a ranked list of potential metabolites resulting from Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions.
MetaSite: This software uses a combination of protein structure information and ligand-based reactivity to predict the sites of metabolism (SOMs) on a molecule. optibrium.com It can identify the atoms most likely to be targeted by metabolic enzymes, providing a visual representation of "hot spots" for metabolism.
Meteor Nexus: This is a knowledge-based expert system that predicts metabolic transformations based on a comprehensive set of rules derived from published literature. lhasalimited.org It can generate metabolic trees, showing the progression from the parent compound to its various metabolites.
For this compound, a key aspect of in silico prediction would be to assess the impact of deuteration on the metabolic rate at the deuterated site. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a kinetic isotope effect (KIE), potentially slowing down the rate of metabolic reactions that involve the cleavage of this bond. juniperpublishers.com Predictive software could be used to hypothesize whether this "metabolic blocking" at the C-d3 position would lead to a shift in metabolism towards other sites on the molecule, a phenomenon known as "metabolic shunting". nih.gov
Table 2: Hypothetical Predicted Metabolites of this compound using In Silico Tools
| Predicted Metabolite | Metabolic Reaction | Potential Impact of Deuteration |
|---|---|---|
| Hydroxylated-Temsirolimus Isomer C-d3 | CYP-mediated hydroxylation | No direct impact if hydroxylation occurs at a different site. |
| O-desmethyl-Temsirolimus Isomer C-d3 | CYP-mediated demethylation | No direct impact. |
| Ring-opened-Temsirolimus Isomer C-d3 | Hydrolysis | No direct impact. |
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. It is a powerful tool for calculating various molecular properties, including optimized geometry, electronic energies, and descriptors of chemical reactivity.
For a molecule as large as this compound, DFT calculations can provide fundamental insights into its electronic properties that govern its reactivity and interactions. Key parameters that can be calculated include:
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: The energies of the HOMO and LUMO and their energy gap are important indicators of a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests a more reactive molecule.
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is crucial for understanding intermolecular interactions, such as those with its biological target or metabolizing enzymes.
Table 3: Key Electronic Properties of this compound Derivable from DFT (Theoretical)
| Property | Significance |
|---|---|
| HOMO Energy | Relates to the ability to donate an electron. |
| LUMO Energy | Relates to the ability to accept an electron. |
| HOMO-LUMO Gap | Indicator of chemical reactivity and stability. |
| Molecular Electrostatic Potential | Identifies sites for electrophilic and nucleophilic attack. |
Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions
Natural Bond Orbital (NBO) analysis is a computational chemistry method used to study intramolecular and intermolecular bonding and interaction among orbitals. It provides a detailed picture of the Lewis-like chemical bonding structure and the effects of delocalization and hyperconjugation.
Hyperconjugation refers to the stabilizing interaction that results from the interaction of electrons in a sigma bond (usually C-H or C-C) with an adjacent empty or partially filled p-orbital or a pi-orbital. This interaction leads to the delocalization of electron density and contributes to the stability of the molecule.
In the context of this compound, NBO analysis could be employed to investigate the various hyperconjugative interactions within its complex macrocyclic structure. Key applications of NBO analysis for this molecule would include:
Quantifying Donor-Acceptor Interactions: NBO analysis can calculate the second-order perturbation theory energy of delocalization (E(2)) between filled (donor) and empty (acceptor) orbitals. This energy value provides a quantitative measure of the strength of the hyperconjugative interaction.
Analyzing Intramolecular Hydrogen Bonds: The macrocyclic structure of Temsirolimus contains numerous hydroxyl and carbonyl groups that can participate in intramolecular hydrogen bonding. NBO analysis can identify these interactions and quantify their strength.
Investigating the Effect of Deuteration: While the electronic effect of deuteration is small, NBO analysis could potentially reveal subtle changes in the hyperconjugative interactions involving the C-D bonds compared to C-H bonds. This could have minor implications for the local electronic environment and reactivity. The principles of NBO analysis have been applied to understand hyperconjugation in various organic molecules. rsc.org
Future Directions and Advanced Research Considerations for Temsirolimus Isomer C D3
Development of Novel Analytical Platforms for Enhanced Sensitivity and Specificity
The precise and sensitive quantification of Temsirolimus (B1684623) Isomer C-d3 in complex biological matrices is paramount for its effective use in research. Future advancements in analytical platforms are geared towards achieving lower limits of detection and enhanced specificity, which are critical for detailed pharmacokinetic and metabolic studies.
High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone for the analysis of temsirolimus and its related compounds. nih.gov Future developments in this area will likely focus on the implementation of ultra-high-performance liquid chromatography (UHPLC) systems, which offer superior resolution and faster analysis times. Coupled with the latest generation of triple quadrupole or high-resolution mass spectrometers (HRMS) such as Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometry, these platforms can provide exceptional sensitivity and specificity. researchgate.net The use of Temsirolimus Isomer C-d3 as an internal standard in such assays is crucial for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring the accuracy of quantification of the non-labeled drug and its metabolites.
Capillary electrophoresis (CE) presents another promising avenue for the analysis of deuterated temsirolimus isomers. nih.govucsb.edu CE offers high separation efficiency and requires minimal sample volumes, making it an attractive alternative to traditional liquid chromatography. nih.govucsb.edu The coupling of CE with mass spectrometry (CE-MS) can provide a powerful tool for the separation and detection of closely related isomers with high resolution. Further development of CE-MS methods, including the optimization of background electrolytes and capillary coatings, will be instrumental in enhancing the sensitivity and robustness of this technique for the analysis of this compound.
Below is a table summarizing the key features and future directions of these analytical platforms:
| Analytical Platform | Key Features | Future Directions for this compound Analysis |
| UHPLC-HRMS | High resolution, high mass accuracy, excellent sensitivity | Development of validated methods for picogram-level quantification in complex biological matrices. |
| CE-MS | High separation efficiency, low sample consumption | Optimization of separation conditions for baseline resolution of temsirolimus isomers and their deuterated analogs. |
| Supercritical Fluid Chromatography (SFC)-MS | Orthogonal selectivity to reversed-phase LC, environmentally friendly | Exploration for the separation of complex mixtures of temsirolimus-related impurities and metabolites. |
Integration of Omics Technologies with Isotopic Labeling for Comprehensive Systems Biology Studies
The integration of stable isotope labeling with "omics" technologies, such as proteomics, metabolomics, and lipidomics, offers a powerful approach to unravel the complex biological effects of mTOR inhibitors at a systems level. This compound can serve as a valuable tool in these comprehensive studies.
In the field of proteomics, Stable Isotope Labeling with Amino acids in Cell culture (SILAC) has been effectively used to study the impact of mTOR inhibition on protein synthesis and turnover. nih.govnih.gov While these studies have provided broad insights into the effects of mTOR inhibitors, the use of a labeled drug-like molecule such as this compound could enable more targeted investigations. For instance, it could be used in chemical proteomics approaches to identify the direct and indirect protein targets of the isomer, providing a clearer picture of its specific molecular interactions within the cell.
Metabolic flux analysis (MFA) is another powerful systems biology technique that relies on stable isotope tracers to map the flow of atoms through metabolic pathways. tandfonline.com By treating cells or organisms with this compound, researchers could potentially trace the metabolic fate of the molecule itself, identifying novel metabolites and understanding how its metabolism is integrated with central carbon metabolism. This approach would provide a dynamic view of the drug's biotransformation, which is not achievable with traditional metabolomics alone.
The following table outlines potential applications of this compound in various omics fields:
| Omics Technology | Application with this compound | Potential Insights |
| Proteomics (e.g., SILAC, Chemical Proteomics) | Identification of binding partners and downstream protein expression changes. | Elucidation of specific off-target effects and novel mechanisms of action. |
| Metabolomics and Metabolic Flux Analysis | Tracing the metabolic fate of the deuterated isomer. | Mapping of biotransformation pathways and their impact on cellular metabolism. |
| Lipidomics | Investigating the influence of the isomer on lipid signaling pathways. | Understanding the role of mTOR signaling in lipid metabolism and related disorders. |
Advancements in In Situ and Imaging Mass Spectrometry for Compound Distribution Studies
Understanding the spatial distribution of a drug and its metabolites within tissues is crucial for assessing its efficacy and potential toxicity. In situ and imaging mass spectrometry (IMS) techniques, which allow for the label-free visualization of molecules directly from tissue sections, are rapidly advancing and offer exciting prospects for studying the distribution of this compound.
Matrix-assisted laser desorption/ionization (MALDI) imaging mass spectrometry is a powerful tool for mapping the distribution of a wide range of molecules, including drugs and their metabolites, in tissue sections. nih.gov The use of a deuterated standard, such as this compound, is particularly advantageous in MALDI-IMS studies. It can be used as an internal standard, spotted onto the tissue section, to enable quantitative imaging, allowing for the determination of the concentration of the non-labeled drug in specific anatomical regions.
Desorption electrospray ionization (DESI) is another ambient ionization technique that can be used for mass spectrometry imaging of tissue sections with minimal sample preparation. scispace.comresearchgate.net DESI-MS is particularly well-suited for the analysis of small molecules and lipids and can provide complementary information to MALDI-IMS. The high specificity of tandem mass spectrometry in DESI-MS/MS imaging would allow for the confident identification and mapping of this compound and its metabolites, even in the presence of interfering background ions.
Secondary ion mass spectrometry (SIMS) offers the highest spatial resolution among the common IMS techniques, enabling subcellular imaging. tandfonline.comwikipedia.org High-resolution SIMS could potentially be used to visualize the localization of this compound within individual cells, providing unprecedented insights into its cellular uptake and organellar distribution.
The table below compares the different imaging mass spectrometry techniques and their potential applications for this compound:
| Imaging MS Technique | Key Advantages | Application for this compound Distribution Studies |
| MALDI-IMS | High sensitivity for a broad range of molecules, well-established for drug imaging. | Quantitative imaging of temsirolimus distribution using the deuterated isomer as an internal standard. |
| DESI-MSI | Minimal sample preparation, complementary to MALDI for small molecules. | Mapping the distribution of the deuterated isomer and its metabolites in delicate tissue samples. |
| SIMS | Subcellular spatial resolution. | Investigating the intracellular localization and trafficking of the deuterated isomer. |
Exploration of New Synthetic Routes for Isotopic Variants
The availability of high-purity this compound is essential for its use in the advanced research applications described above. The development of novel and efficient synthetic routes for this and other isotopic variants is therefore a critical area of future research.
The synthesis of temsirolimus typically involves the selective esterification of rapamycin (B549165) at the C-42 hydroxyl group. tandfonline.com The formation of isomers, including Temsirolimus Isomer C where the esterification occurs at a different position, is a known challenge in this process. A key area of exploration will be the development of more regioselective esterification reactions that can be adapted for the introduction of isotopically labeled moieties.
The introduction of the deuterium (B1214612) atoms in this compound is located on the methyl groups of the 2,2-bis(hydroxymethyl)propionic acid side chain. A straightforward approach to the synthesis of this isotopologue would involve the use of a deuterated version of this carboxylic acid building block. Future research could focus on developing efficient and scalable syntheses of such deuterated reagents.
Alternative strategies for deuterium incorporation could also be explored, such as late-stage functionalization. This approach involves the introduction of isotopes into a molecule at a late stage of the synthesis, which can be more efficient than carrying the label through a multi-step sequence. For example, metal-catalyzed hydrogen-isotope exchange (HIE) reactions could potentially be developed to selectively introduce deuterium into the Temsirolimus Isomer C molecule.
The following table outlines potential synthetic strategies for this compound and other isotopic variants:
| Synthetic Strategy | Description | Potential Advantages |
| Deuterated Building Blocks | Use of pre-labeled starting materials in the synthesis. | High isotopic enrichment and predictable labeling pattern. |
| Late-Stage H/D Exchange | Introduction of deuterium into the final molecule or a late-stage intermediate. | Potentially more efficient for complex molecules. |
| Multi-component Reactions with Deuterated Reagents | Use of deuterated aldehydes or isocyanides in convergent synthetic routes. | Rapid access to a diverse range of labeled analogs. |
Application in Quantitative Structure-Activity Relationship (QSAR) Studies for Temsirolimus Analogs
Quantitative structure-activity relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. researchgate.netnih.govnih.gov While this compound itself is not the primary subject of a QSAR study, its non-deuterated counterpart, Temsirolimus Isomer C, is a critical data point for building robust QSAR models of temsirolimus analogs.
A comprehensive QSAR study of temsirolimus and its analogs, including regioisomers like Isomer C, would involve the calculation of a wide range of molecular descriptors. These descriptors can be categorized as follows:
Electronic Descriptors: Quantify the electronic properties of the molecule, such as partial charges, dipole moment, and frontier molecular orbital energies.
Steric Descriptors: Describe the size and shape of the molecule, including molecular volume, surface area, and various shape indices.
Topological Descriptors: Represent the connectivity of atoms within the molecule.
Hydrophobic Descriptors: Characterize the lipophilicity of the molecule, such as the logarithm of the partition coefficient (logP).
By correlating these descriptors with the biological activity of a series of temsirolimus analogs (including Isomer C), a predictive QSAR model can be developed. Such a model can then be used to:
Predict the biological activity of newly designed, unsynthesized analogs.
Provide insights into the key structural features that govern the activity of these mTOR inhibitors.
Guide the optimization of lead compounds to improve their potency and selectivity.
The role of this compound in this context is indirect but important. The biological activity data of the non-deuterated Isomer C provides a crucial data point for the QSAR model. Furthermore, understanding the metabolic stability of Isomer C, which can be investigated using its deuterated form, can add another dimension to the QSAR study. For instance, a QSAR model could be developed to not only predict binding affinity but also to predict metabolic liabilities, where the deuterium substitution in this compound could serve to validate the model's predictions regarding metabolic soft spots.
The table below summarizes the key aspects of applying QSAR to temsirolimus analogs:
| QSAR Component | Description | Relevance of Temsirolimus Isomer C/Isomer C-d3 |
| Molecular Descriptors | Numerical representations of molecular properties. | Descriptors for Isomer C would be calculated and included in the model. |
| Biological Activity Data | Experimentally determined potency (e.g., IC50) against mTOR. | The activity of Isomer C is a critical data point for model building. |
| Statistical Model | Mathematical equation relating descriptors to activity. | The model would elucidate the structural features responsible for the activity of Isomer C and other analogs. |
| Model Validation | Assessment of the predictive power of the model. | The deuterated isomer can be used in metabolic stability assays to validate predictions related to metabolism. |
Q & A
Q. How is Temsirolimus Isomer C-d3 structurally distinguished from other temsirolimus isomers?
this compound is characterized by its deuterium labeling at three specific hydrogen positions and structural modifications at the C-40 position compared to the parent compound temsirolimus. Key identifiers include its molecular formula (C₅₆H₈₄D₃NO₁₆), molecular weight (1033.31 g/mol), and CAS number (150821-39-9). Analytical techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) are essential for distinguishing it from other isomers, such as TS monoester or diester impurities .
Q. What analytical methods are recommended for quantifying this compound in biological samples?
Use isotope dilution mass spectrometry (IDMS) with deuterated internal standards to enhance accuracy. Chromatographic separation via reversed-phase HPLC or UPLC, combined with tandem mass spectrometry (MS/MS), provides specificity for detecting the isomer in complex matrices. Method validation should include parameters like linearity (1–100 ng/mL), recovery rates (>90%), and precision (RSD <5%) .
Q. How can researchers ensure the purity of this compound reference standards?
Source pharmacopeial or ISO-certified reference materials (e.g., SynZeal or LGC standards) and verify purity using orthogonal techniques:
- HPLC-UV : Purity >98% at 278 nm.
- NMR : Confirm deuterium incorporation and absence of non-deuterated analogs.
- Elemental analysis : Match theoretical vs. observed C/H/N/D ratios .
Advanced Research Questions
Q. How should researchers design experiments to assess the metabolic stability of this compound in vivo?
- Model system : Use hepatic microsomes or hepatocytes from multiple species (human, rat, dog) to evaluate interspecies variability.
- Isotope tracing : Monitor deuterium retention via LC-MS to assess metabolic lability at labeled positions.
- Kinetic parameters : Calculate intrinsic clearance (CLint) and compare with non-deuterated temsirolimus to quantify isotope effects .
Q. What strategies resolve contradictions in reported mTOR inhibition potencies of this compound?
Discrepancies may arise from assay conditions (e.g., ATP concentrations, cell lines). Mitigate by:
- Standardizing assays : Use uniform ATP levels (1 mM) and mTOR-dependent cell lines (e.g., HEK293T with mTORC1 overexpression).
- Control compounds : Include rapamycin and everolimus as benchmarks.
- Data normalization : Express IC50 values relative to internal controls to minimize plate-to-plate variability .
Q. How can isotopic labeling (D3) in this compound be leveraged to study drug-target binding kinetics?
- Surface plasmon resonance (SPR) : Compare binding kinetics (kon, koff) of deuterated vs. non-deuterated isomers to mTOR.
- Hydrogen-deuterium exchange (HDX) MS : Map conformational changes in mTOR upon isomer binding.
- Computational modeling : Simulate deuterium’s impact on binding energy using molecular dynamics (e.g., AMBER or GROMACS) .
Q. What experimental controls are critical when evaluating this compound’s anti-angiogenic effects in combination therapies?
- Single-agent controls : Compare efficacy of this compound alone vs. combined with VEGF inhibitors (e.g., bevacizumab).
- Isobologram analysis : Quantify synergism/antagonism using Chou-Talalay or Bliss independence models.
- Off-target checks : Include mTOR-independent angiogenesis pathways (e.g., FGF-driven) to confirm mechanism specificity .
Methodological Considerations
Q. How to validate the stability of this compound under various storage conditions?
Conduct accelerated stability studies:
- Temperature/humidity : Test degradation at 25°C/60% RH and 40°C/75% RH over 1–6 months.
- Analytical endpoints : Monitor deuterium loss (via MS), hydrolytic byproducts (e.g., rapamycin analogs), and potency (via mTOR inhibition assays).
- Container compatibility : Assess leaching from glass vs. polymer vials .
Q. What statistical approaches are recommended for analyzing dose-response data in isomer-specific toxicity studies?
- Non-linear regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism).
- Bootstrap resampling : Estimate confidence intervals for EC50 values.
- ANOVA with post-hoc tests : Compare toxicity across isomers and concentrations .
Data Interpretation Challenges
Q. How to address variability in pharmacokinetic (PK) profiles of this compound across preclinical models?
Variability may stem from differences in cytochrome P450 (CYP3A4/5) activity. Solutions include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
